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methylthiopyrimidine

Cat. No.: B1589083 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-propylamino-2-
methylthiopyrimidine

This technical guide provides a comprehensive overview of the core physicochemical

properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine. Designed for researchers,

scientists, and professionals in drug development and agrochemical synthesis, this document

moves beyond a simple data sheet. It offers predictive insights based on analogous structures

and details the experimental methodologies required for empirical validation. The narrative

emphasizes the rationale behind experimental choices, ensuring a deep understanding of how

these properties are determined and their implications for research and development.

Introduction and Molecular Identity
4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative. The

pyrimidine core is a critical scaffold in numerous biologically active molecules, including

pharmaceuticals and crop protection agents.[1][2] Understanding the specific physicochemical

characteristics of this compound is paramount for predicting its behavior in biological systems,

formulating it effectively, and designing synthetic routes.

The structure features a pyrimidine ring substituted with a chloro group at position 4, a

propylamino group at position 6, and a methylthio group at position 2. Each of these functional

groups imparts specific characteristics that collectively define the molecule's overall
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physicochemical profile. As this is a specialized compound, this guide establishes a framework

for its characterization by drawing parallels with well-documented analogues.[3][4]

Caption: Chemical structure of 4-Chloro-6-propylamino-2-methylthiopyrimidine.

Predicted Physicochemical Properties and
Rationale
Direct experimental data for the target compound is not readily available. Therefore, we present

predicted values based on the known properties of structurally similar pyrimidines. The

rationale for each prediction is explained, considering the contribution of each functional group.
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Property Predicted Value / Range
Rationale & Comparative
Analysis

Molecular Formula C₈H₁₂ClN₃S
Derived from the chemical

structure.

Molecular Weight 217.72 g/mol
Calculated based on the

molecular formula.

Appearance White to off-white solid

Analogous compounds like 4-

chloro-6-methyl-2-

(methylthio)pyrimidine and 4-

amino-6-chloro-2-

(methylthio)pyrimidine are

crystalline solids.[1][2][3]

Melting Point 60 - 85 °C

This is an estimation. The

related 4-chloro-6-methyl-2-

(methylthio)pyrimidine melts at

38-42 °C.[1] The propylamino

group, with its potential for

hydrogen bonding and

increased molecular weight

compared to a methyl group, is

expected to raise the melting

point.

Boiling Point > 300 °C (decomposes)

High boiling points are

expected due to polarity and

molecular weight. A related

compound, 4-chloro-6-methyl-

2-(methylthio)pyrimidine, has a

boiling point of 147 °C at 32

mmHg.[1] The propylamino

group would significantly

increase this value.

Solubility Soluble in organic solvents

(DMSO, DMF, Methanol); Low

solubility in water

The propyl chain increases

lipophilicity compared to amino

or methyl analogs. The polar
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pyrimidine core and amino

group allow for some solubility

in polar organic solvents.

pKa 4.0 - 5.5

The pyrimidine ring nitrogens

are basic. The electron-

withdrawing chloro group

decreases basicity. This

predicted range is typical for

similar heterocyclic

compounds used in medicinal

chemistry.

LogP 2.5 - 3.5

The octanol-water partition

coefficient (LogP) is a measure

of lipophilicity. The chloro and

methylthio groups contribute to

this, and the n-propyl group

significantly increases it

compared to an amino or

methyl analog. For

comparison, a methoxy-

substituted analog has a

calculated LogP of 1.86.[5]

Experimental Characterization: Protocols and
Scientific Justification
To move from prediction to empirical data, a systematic experimental workflow is essential. The

following protocols are standard, robust, and designed to provide reliable physicochemical

data.
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Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination via Capillary
Method

Objective: To determine the temperature range over which the solid compound transitions to

a liquid. A sharp melting range is indicative of high purity.

Methodology:
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Sample Preparation: Finely powder a small amount of the dried compound. Pack the

powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard

surface.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting

point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Observation: Record the temperature at which the first liquid droplet appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2). The melting range is

T1-T2.

Expertise & Causality: A slow heating rate near the melting point is crucial. Rushing this step

leads to "thermal lag," where the sample's temperature is lower than the thermometer

reading, resulting in an artificially high and broad melting range.

Protocol 2: Aqueous Solubility Determination via Shake-
Flask Method (OECD 105)

Objective: To quantify the saturation concentration of the compound in water at a specific

temperature, a critical parameter for assessing bioavailability and environmental fate.

Methodology:

Equilibration: Add an excess amount of the solid compound to a known volume of distilled

water in a sealed flask. This ensures that a saturated solution is formed.

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours. This

duration is chosen to ensure equilibrium is reached between the dissolved and

undissolved solute.

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to remove

all undissolved solid. It is critical that the separation method does not alter the

temperature.
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Quantification: Analyze the concentration of the compound in the clear supernatant using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Trustworthiness: This protocol is a self-validating system. To confirm equilibrium has been

reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Consistent

concentration values indicate that the solution is saturated.

Protocol 3: pKa Determination via Potentiometric
Titration

Objective: To determine the acid dissociation constant(s) of the molecule. The pKa value

governs the extent of ionization at a given pH, which profoundly impacts solubility,

permeability, and receptor binding.

Methodology:

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent

mixture (e.g., water/methanol) to ensure solubility throughout the titration.

Titration: Calibrate a pH meter with standard buffers. Slowly titrate the solution with a

standardized solution of a strong acid (e.g., HCl) while recording the pH after each

addition of titrant. The basic nitrogen atoms on the pyrimidine ring will be protonated.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the

half-equivalence point, where half of the basic sites have been protonated. This can be

determined from the midpoint of the steepest part of the titration curve.

Authoritative Grounding: This method is a fundamental and widely accepted technique for

pKa determination. The choice of a co-solvent is critical; its concentration should be

minimized as it can slightly alter the apparent pKa value compared to a purely aqueous

system.

Potential Applications and Further Research
The structural motifs within 4-Chloro-6-propylamino-2-methylthiopyrimidine suggest

potential utility as an intermediate in medicinal and agricultural chemistry.[1][2] The chloro atom
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at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the

introduction of various functional groups to modulate biological activity.[6]

Further research should focus on:

Single-crystal X-ray diffraction to definitively determine the solid-state structure.

Stability studies to assess degradation under different pH, light, and temperature conditions.

In vitro screening against relevant biological targets, such as protein kinases, based on the

known activities of similar pyrimidine-based molecules.[7]

Conclusion
This technical guide provides a predictive and methodological framework for understanding the

physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine. By

combining predictive analysis based on chemical first principles with robust, validated

experimental protocols, researchers can efficiently and accurately characterize this and other

novel molecules, accelerating the discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical properties of 4-Chloro-6-propylamino-
2-methylthiopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589083#physicochemical-properties-of-4-chloro-6-
propylamino-2-methylthiopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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